molecular formula C33H18O13 B1257879 Phelligridin H

Phelligridin H

Cat. No. B1257879
M. Wt: 622.5 g/mol
InChI Key: PGRXQKVGAJTEBU-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phelligridin H is a natural product found in Sanghuangporus baumii and Phellinus igniarius with data available.

Scientific Research Applications

Biological Activities and Chemical Structure

Phelligridin H, a pyrano[4,3-c]isochromen-4-one derivative isolated from the Chinese medicinal fungus Phellinus igniarius, exhibits several notable biological activities. It, along with other similar compounds, has been studied for its potential in inhibiting protein tyrosine phosphatase 1B (PTP1B) and for its effectiveness in preventing rat liver microsomal lipid peroxidation. These findings suggest its potential application in therapeutic treatments related to these biological targets (Wang et al., 2007).

Pharmacological Potential in Periodontal Health

Phelligridin D, a compound closely related to Phelligridin H, has been shown to exhibit anti-inflammatory effects in human periodontal ligament cells (HPDLCs). Its ability to modulate inflammatory molecules and enhance osteogenic molecules indicates its potential utility in periodontal regeneration and health (Kim et al., 2018).

Effect on Sperm Viability

A study on Phelligridin D from Phellinus baumii explored its impact on boar spermatozoa, revealing significant effects on sperm motility and viability. This suggests a potential application of Phelligridin H or its derivatives in reproductive technology, albeit with caution due to its impact on sperm viability (Yi et al., 2016).

Antioxidant and Cytotoxic Activities

Phelligridin G, another analog, shows notable antioxidant activity and moderate cytotoxic activities against human cancer cell lines. This highlights the potential application of Phelligridin H in the development of treatments targeting oxidative stress and certain types of cancer (Wang et al., 2005).

Synthesis and Structural Analysis

Research has also been conducted on the synthetic approaches to compounds like Phelligridin H. Studies like these provide insights into the chemical structure and synthesis methods, which are crucial for pharmaceutical applications and further research into related compounds (Cooper & Wright, 2013).

properties

Product Name

Phelligridin H

Molecular Formula

C33H18O13

Molecular Weight

622.5 g/mol

IUPAC Name

3-[2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-oxofuro[3,2-c]pyran-3-yl]-8,9-dihydroxypyrano[4,3-c]isochromene-1,6-dione

InChI

InChI=1S/C33H18O13/c34-18-5-2-13(7-20(18)36)1-4-15-9-24-29(33(42)43-15)28(30(44-24)14-3-6-19(35)21(37)8-14)26-12-25-27(32(41)46-26)16-10-22(38)23(39)11-17(16)31(40)45-25/h1-12,34-39H/b4-1+

InChI Key

PGRXQKVGAJTEBU-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC3=C(C(=C(O3)C4=CC(=C(C=C4)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)C(=O)O2)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC3=C(C(=C(O3)C4=CC(=C(C=C4)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)C(=O)O2)O)O

synonyms

phelligridin H

Origin of Product

United States

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